molecular formula C21H24N4O2 B7465639 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

Cat. No. B7465639
M. Wt: 364.4 g/mol
InChI Key: LZIODQUSYJUAIA-UHFFFAOYSA-N
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Description

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It was first synthesized by the medicinal chemist David E. Nichols and his team in the 1990s. BMDP has gained attention among researchers due to its potential use in treating various neurological disorders and its effects on the central nervous system.

Mechanism of Action

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) by blocking the reuptake of these neurotransmitters in the brain. This leads to an increase in their levels, resulting in the antidepressant and anxiolytic effects seen in animal models.
Biochemical and Physiological Effects:
2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has been shown to increase the level of extracellular dopamine in the brain, which is associated with the rewarding effects of drugs of abuse. It has also been found to increase the level of extracellular serotonin and norepinephrine, which are associated with the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, it is important to note that 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide is a novel psychoactive substance and its long-term effects on the brain and behavior are not fully understood.

Future Directions

Further research is needed to fully understand the potential therapeutic uses of 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide. Studies should focus on its effects on different neurological disorders and its long-term effects on the brain and behavior. Additionally, studies should investigate the potential for 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide to be used in combination with other drugs for more effective treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves the reaction of 4-phenyl-2-butanone with methylamine and benzaldehyde to form the intermediate product 1-phenyl-2-(methylamino)butan-1-one. The intermediate product is then reacted with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-acetic acid to form the final product, 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide.

Scientific Research Applications

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has been studied extensively for its potential use in treating various neurological disorders such as depression, anxiety, and addiction. It has been found to exhibit antidepressant and anxiolytic effects in animal models. 2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has also been shown to reduce cocaine self-administration in rats, suggesting its potential use in treating drug addiction.

properties

IUPAC Name

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-20(21(27)25(24(16)3)18-12-8-5-9-13-18)22-19(26)15-23(2)14-17-10-6-4-7-11-17/h4-13H,14-15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIODQUSYJUAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

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